gamma-Hch 13C6
Overview
Description
. The compound is known for its effectiveness in controlling pests and is also used in the treatment of scabies and lice. Gamma-HCH is one of the isomers of hexachlorocyclohexane (HCH), which includes several other isomers such as alpha-HCH, beta-HCH, and delta-HCH.
Mechanism of Action
Target of Action
Gamma-Hexachlorocyclohexane 13C6, also known as Lindane, primarily targets the gamma-aminobutyric acid (GABA) receptor . This receptor plays a crucial role in the nervous system as it is responsible for reducing neuronal excitability .
Mode of Action
Lindane interacts with the GABA receptor, specifically the GABA A receptor-chloride channel complex at the picrotoxin binding site . This interaction blocks the GABA-gated chloride channel, which leads to a reduction in neuronal inhibition . As a result, there is hyperexcitation of the central nervous system .
Biochemical Pathways
The aerobic degradation pathway of Lindane has been extensively studied in bacterial strain Sphingobium japonicum . Lindane is transformed to 2,5-dichlorohydroquinone through sequential reactions catalyzed by LinA, LinB, and LinC . Then, 2,5-dichlorohydroquinone is further metabolized by LinD, LinE, LinF, LinGH, and LinJ to succinyl-CoA and acetyl-CoA, which are metabolized in the citrate/tricarboxylic acid cycle .
Pharmacokinetics
Lindane is metabolized by the hepatic cytochrome P-450 oxygenase system . It has a protein binding of 91% and an elimination half-life of 18 hours . These properties impact the bioavailability of Lindane, affecting how much of the drug reaches its site of action.
Action Environment
Lindane’s action, efficacy, and stability can be influenced by environmental factors. For example, it has been used both as an agricultural insecticide and as a pharmaceutical treatment for lice and scabies . Its use has been banned or restricted in many countries due to concerns about its toxicity and long persistence in upland soil . Despite this, it is still allowed to be used as a second-line pharmaceutical treatment for lice and scabies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gamma-HCH is synthesized through the chlorination of benzene. The process involves multiple steps, starting with the production of hexachlorocyclohexane (HCH) through the reaction of benzene with chlorine gas under controlled conditions. The specific isomer, gamma-HCH, is then isolated through fractional distillation.
Industrial Production Methods: Industrial production of gamma-HCH involves large-scale chlorination reactors where benzene is exposed to chlorine gas in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure the formation of the desired isomer. The resulting mixture is then subjected to fractional distillation to separate gamma-HCH from other isomers.
Chemical Reactions Analysis
Types of Reactions: Gamma-HCH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Gamma-HCH can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction of gamma-HCH can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve replacing one or more chlorine atoms with other functional groups, often using nucleophiles such as hydroxide ions (OH-) or amines.
Major Products Formed:
Oxidation: The oxidation of gamma-HCH can produce chlorinated carboxylic acids.
Reduction: Reduction reactions can yield partially or fully dechlorinated derivatives of gamma-HCH.
Substitution: Substitution reactions can lead to the formation of various organochlorine compounds.
Scientific Research Applications
Gamma-HCH has several scientific research applications across various fields:
Chemistry: Gamma-HCH is used as a standard in environmental analysis to detect and quantify pesticide residues. It is also employed in the study of chlorinated hydrocarbon degradation pathways.
Biology: In biological research, gamma-HCH is used to investigate the effects of organochlorine pesticides on ecosystems and wildlife. It serves as a model compound for studying the bioaccumulation and biomagnification of persistent organic pollutants.
Medicine: Gamma-HCH is used in the treatment of scabies and lice due to its insecticidal properties. Research is ongoing to understand its potential therapeutic applications and toxicity.
Industry: In the agricultural industry, gamma-HCH is used as an insecticide to protect crops from pests. It is also used in the production of other chemical compounds through its derivatives.
Comparison with Similar Compounds
Alpha-HCH
Beta-HCH
Delta-HCH
Technical HCH (a mixture of isomers)
Properties
IUPAC Name |
1,2,3,4,5,6-hexachloro(1,2,3,4,5,6-13C6)cyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYXXMFPNIAWKQ-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1([13CH]([13CH]([13CH]([13CH]([13CH]1Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104215-85-2 | |
Record name | 104215-85-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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